Metaterol
Overview
Description
Metaterol is a sympathomimetic of the phenethylamine class . It is also known by other names such as Isofenefrine and Isopropylnoradrianol . The molecular formula of Metaterol is C11H17NO2 .
Molecular Structure Analysis
The molecular structure of Metaterol consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is approximately 195.26 g/mol . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or use molecular modeling software.
Physical And Chemical Properties Analysis
Metaterol has a molecular weight of 195.26 and its form is oil . It is recommended to store it at -20°C in a sealed container . For more detailed physical and chemical properties, it would be best to refer to a dedicated chemical database or a certificate of analysis from a reputable supplier.
Scientific Research Applications
Meta-Research and Its Role in Science
Meta-research, also known as research-on-research, plays a vital role in examining the efficiency, quality, and bias within the scientific ecosystem. This discipline is essential in addressing concerns about the credibility of scientific literature and aims to calibrate the scientific ecosystem toward higher standards. Meta-research involves a framework that includes identifying and investigating problems, developing solutions, and evaluating these solutions to improve research practices (Hardwicke et al., 2019).
Metabolomics in Drug Discovery and Precision Medicine
Metabolomics, the comprehensive characterization of metabolites in biological systems, is increasingly used in biomedical applications. It plays a significant role in disease diagnosis, understanding disease mechanisms, identifying drug targets, customizing drug treatments, and monitoring therapeutic outcomes. The advancements in metabolomics technologies have significantly contributed to drug discovery and the concept of precision medicine (Wishart, 2016).
Metabolomics in Food Science and Nutrition
Metabolomics is also pivotal in food science and nutrition research. Its applications include food component analysis, food quality and authenticity assessment, food consumption monitoring, and physiological monitoring in food intervention or diet studies. This approach offers a comprehensive understanding of the metabolic impacts of dietary choices and nutritional interventions (Wishart, 2008).
Clinical Applications in Oncology
In oncology, metabolomics provides insights into the global assessment of endogenous metabolites, which can be used for early cancer detection, diagnosis, and as biomarkers for drug effects. It bridges laboratory research and clinical applications, particularly in metabolic and molecular imaging technologies like PET and MRI, enhancing the understanding of cancer mechanisms and treatment evaluation (Spratlin et al., 2009).
Environmental Metabonomics
Metabonomics, which focuses on the interactions of organisms with their environment, is crucial in identifying biomarkers and diagnostics related to environmental exposures. For example, it has been used to study the metabolic profiles of individuals exposed to heavy metals, providing insights into energy metabolism disturbances and the metabolic impacts of such exposures (Dudka et al., 2014).
Nutritional Metabonomics
Nutritional metabonomics assesses metabolic responses to nutrient deficiencies or excesses and characterizes metabolic phenotypes influenced by genetic polymorphism, environmentalfactors, and dietary habits. It is particularly suited for personalized nutrition, providing health maintenance at the individual level by integrating various factors like gut microflora and dietary preferences (Rezzi et al., 2007).
Metabolomics in Cardiovascular Disease
Metabolomics studies have been instrumental in identifying pathways linked to cardiovascular diseases (CVD). It has helped in discovering biomarkers and understanding the metabolic responses to dietary components, such as phosphatidylcholine, and their link to CVD risk. This approach opens new avenues for diagnostic tests and therapeutic strategies for heart diseases (Wang et al., 2011).
Advances in Metabolomics for Nutrition and Health
Recent developments in metabolomics have significantly impacted nutrition research. It aids in identifying biomarkers of dietary intake, understanding diet-health relationships, and developing personalized nutrition strategies. These advancements are pivotal in enhancing dietary assessment and comprehending the intricate link between diet and health (González-Peña & Brennan, 2019).
Metabolomics in Personalized Healthcare
The systemic study of metabolites through metabolomics offers insights into the interactions between genetic expression, enzyme activity, and metabolic reactions. Its application spans various fields, including cancer biology, stem cell research, and the assessment of xenobiotics and drugs in tissues and cells. Metabolomics is increasingly being used to refine personalized medicine strategies, especially in therapeutic targeting and biomarker identification (Cacciatore & Loda, 2015).
Metabolomics in Pharmaceutical Research
Metabolomics also plays a critical role in pharmaceutical research. It helps in identifying new targets, elucidating drug mechanisms, characterizing safety and efficacy profiles, and discovering biomarkers for disease diagnosis and treatment response monitoring. This approach enhances our understanding of drug actions and metabolic pathways associated with both drug efficacy and adverse reactions ([Puchades-Carrasco & Pineda-Lucena, 2015](https://consensus.app/papers/metabolomics-research-development-puchadescarrasco/d15d77a117f559038cbe60c35ca61d16/?utm_source=chatgpt)).
properties
IUPAC Name |
3-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISWIXSNZQRHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863209 | |
Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metaterol | |
CAS RN |
3571-71-9 | |
Record name | 3-Hydroxy-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3571-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metaterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{1-Hydroxy-2-[(propan-2-yl)amino]ethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metaterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METATEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBU4V9QUHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.